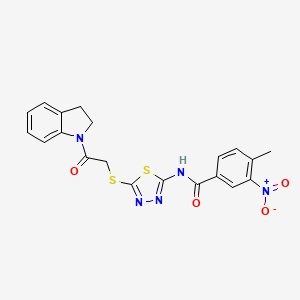

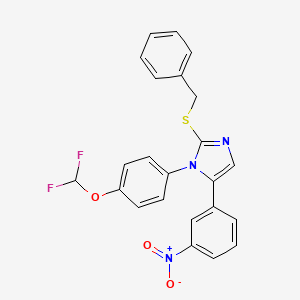

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(benzylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the development of novel drugs.

Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Activity

A study describes the synthesis of novel benzimidazole–oxadiazole hybrid molecules, which demonstrated potent antimicrobial and antitubercular activities. Compounds exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) surpassing those of standard drugs. These findings underscore the therapeutic potential of benzimidazole derivatives in treating infections and tuberculosis, highlighting a promising avenue for the development of new antimicrobial agents (N. Shruthi et al., 2016).

Electrochemical Properties

Research into benzimidazole derivatives also extends to their electrochemical applications. For instance, a study on the influence of hydrogen bonding on the electrochromic properties of conducting polymers derived from benzimidazole compounds revealed the possibility of controlling the polymer chain conformation through acid and base treatments. This adaptability in electrochemical properties suggests the utility of benzimidazole derivatives in developing advanced materials for electronic devices (Hava Akpinar et al., 2012).

Synthesis and Characterization of Polymers

Another application involves the synthesis of polymers with lower oxidation potential, lower bandgap, and higher optical contrast by copolymerizing a benzimidazole derivative with 3,4-ethylenedioxythiophene (EDOT). This research demonstrates the potential of benzimidazole derivatives in creating materials with desirable optical and electrochromic properties, useful in various technological applications (Saniye Soylemez et al., 2015).

Fluorescent Molecules for Bioimaging

Benzimidazole derivatives have also been explored for their fluorescent properties. New fluorescent 3H-imidazo[4,5-e][2,1]benzoxazoles were synthesized, showing significant antibacterial activity alongside their fluorescence. These compounds' thermal rearrangement to 5H-imidazo[4,5-f][2,1,3]benzoxadiazole 3-oxides, exhibiting fluorescence, underscores their potential as fluorescent probes for bioimaging and as antibacterial agents (M. Rezazadeh et al., 2015).

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O3S/c24-22(25)31-20-11-9-18(10-12-20)27-21(17-7-4-8-19(13-17)28(29)30)14-26-23(27)32-15-16-5-2-1-3-6-16/h1-14,22H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILBHLAIPGRMMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Isopropyl-2-methyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2983822.png)

![Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2983823.png)

![2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2983826.png)

![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)

![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2983836.png)

![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2983837.png)